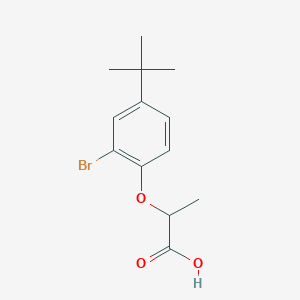
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid, also known as BPPA, is a chemical compound that has been used in scientific research due to its unique properties. BPPA is a derivative of phenoxypropanoic acid and is synthesized through a multistep process.
作用机制
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid binds to FABPs through hydrophobic interactions and hydrogen bonding. The binding of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid to FABPs induces a conformational change in the protein, which can be detected using various spectroscopic techniques. The binding of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid to FABPs can also be used to study the kinetics of fatty acid binding and release.
Biochemical and Physiological Effects:
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can inhibit the activity of FABPs, which can lead to a decrease in fatty acid uptake and metabolism. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has also been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. In vivo studies have shown that 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can decrease plasma triglyceride levels in mice.
实验室实验的优点和局限性
One of the advantages of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid in lab experiments is that it is a highly specific tool for studying the binding of fatty acids to FABPs. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has a high affinity for FABPs and does not bind to other proteins or lipids. However, one limitation of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid is that it is a synthetic compound and may not accurately mimic the binding of natural fatty acids to FABPs.
未来方向
There are a number of future directions for research involving 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid. One area of research is the development of new compounds that can selectively target different FABPs. Another area of research is the use of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid as a tool to study the role of FABPs in disease states such as obesity and diabetes. Finally, 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can be used to study the kinetics of fatty acid binding and release in different tissues and cell types.
合成方法
The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid involves a multistep process. First, 2-bromo-4-tert-butylphenol is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with 2-bromo-2-methylpropanoyl chloride to form the 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid intermediate. Finally, the intermediate is hydrolyzed to form 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid.
科学研究应用
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been used in scientific research as a tool to study the binding of fatty acids to proteins. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid is a fatty acid analog that binds to fatty acid binding proteins (FABPs) with high affinity. FABPs are involved in the transport and metabolism of fatty acids, and their binding to 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can be used to study the function of FABPs.
属性
产品名称 |
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid |
|---|---|
分子式 |
C13H17BrO3 |
分子量 |
301.18 g/mol |
IUPAC 名称 |
2-(2-bromo-4-tert-butylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17BrO3/c1-8(12(15)16)17-11-6-5-9(7-10(11)14)13(2,3)4/h5-8H,1-4H3,(H,15,16) |
InChI 键 |
KXIHIHBOOAAHCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
规范 SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)

![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)


![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)



![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)